molecular formula C30H37NO4 B1683392 Ulipristal acetate CAS No. 126784-99-4

Ulipristal acetate

Cat. No.: B1683392
CAS No.: 126784-99-4
M. Wt: 475.6 g/mol
InChI Key: OOLLAFOLCSJHRE-ZHAKMVSLSA-N
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Mechanism of Action

Target of Action

Ulipristal acetate is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor . The primary role of these targets is to regulate various functions in the body, including the menstrual cycle and pregnancy.

Mode of Action

This compound works by binding to the body’s progesterone receptors to produce an anti-progesterone effect . This interaction with its targets results in the suppression or delay of ovulation from the ovary . It also decreases the endometrial thickness .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under debate. There is evidence that it functions by inhibiting ovulation . Some studies suggest that this compound may inhibit ciliary beat through an agonistic effect on progesterone receptors, while others suggest it antagonizes the progesterone-induced ciliary beat decrease .

Pharmacokinetics

This compound has good oral bioavailability and a half-life that allows one single oral administration per day for the management of fibroids . . This impacts its bioavailability and how it is metabolized in the body.

Result of Action

The primary result of this compound’s action is the inhibition or delay of ovulation . This makes it effective as an emergency contraceptive . Some studies also suggest that this compound may have an effect on the endometrium that prevents embryo implantation , although this is still a matter of debate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of coactivators or coinhibitors of gene expression, and the serum levels of progesterone may exert actions of an agonist or antagonist of progesterone . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Properties

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-ZHAKMVSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155294
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126784-99-4
Record name Ulipristal acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126784-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulipristal acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIPRISTAL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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